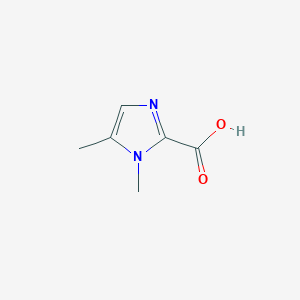

1,5-二甲基-1H-咪唑-2-羧酸

描述

1,5-Dimethyl-1H-imidazole-2-carboxylic acid is a chemical compound with the CAS Number: 1196155-94-8 . It has a molecular weight of 140.14 .

Synthesis Analysis

Imidazole compounds have been synthesized using a variety of methods . For instance, one method involves the cyclization of amido-nitriles . The reaction conditions are mild enough to include a variety of functional groups . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis

The molecular structure of 1,5-Dimethyl-1H-imidazole-2-carboxylic acid is represented by the InChI code: 1S/C6H8N2O2/c1-4-3-7-5(6(9)10)8(4)2/h3H,1-2H3, (H,9,10) .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,5-Dimethyl-1H-imidazole-2-carboxylic acid include a molecular weight of 140.14 .科学研究应用

金属-β-内酰胺酶抑制剂

咪唑衍生物已被研究作为金属-β-内酰胺酶的潜在抑制剂,这些酶赋予细菌对β-内酰胺类抗生素的抗性。 “1,5-二甲基-1H-咪唑-2-羧酸”可能作为开发新型抑制剂以对抗抗生素耐药性的支架 .

抗菌剂

咪唑及其衍生物表现出抗菌活性。研究表明,某些咪唑化合物对包括金黄色葡萄球菌、大肠杆菌和枯草杆菌在内的多种细菌具有良好的抗菌潜力。 枯草杆菌 。正在讨论的具体化合物也可能被评估其抗菌功效。

功能性分子的合成

咪唑是用于各种日常应用中的功能性分子中的关键成分。 取代咪唑的区域控制合成,包括“1,5-二甲基-1H-咪唑-2-羧酸”,对于创建具有工业应用所需特性的分子非常重要 .

治疗潜力

含咪唑的化合物因其在治疗各种疾病中的治疗潜力而被探索。 虽然可能没有关于“1,5-二甲基-1H-咪唑-2-羧酸”的具体研究,但其与其他治疗性咪唑的结构相似性表明可能存在医学应用 .

化学合成

由于咪唑独特的化学性质,它们被用作化学合成中的中间体或催化剂。 “1,5-二甲基-1H-咪唑-2-羧酸”可用于合成途径以创建复杂分子 .

作用机制

Target of Action

Imidazoles, in general, are known to interact with a diverse range of targets due to their versatile structure . They are key components in functional molecules used in various applications, including pharmaceuticals and agrochemicals .

Mode of Action

For instance, some imidazoles displace His-tagged proteins from nickel coordination, which is used in protein purification processes .

Biochemical Pathways

For example, some imidazoles are involved in the proton conduction process, where adsorbed water molecules and carboxylate groups in the imidazoles play an important role .

Result of Action

Imidazoles, in general, are known to have a wide range of effects depending on their specific structures and targets .

Action Environment

The action of 1,5-Dimethyl-1H-imidazole-2-carboxylic acid can be influenced by various environmental factors. For instance, the proton conduction process involving some imidazoles is known to be temperature- and humidity-dependent .

安全和危害

While specific safety and hazard information for 1,5-Dimethyl-1H-imidazole-2-carboxylic acid was not found, similar compounds such as 1-Methyl-1H-imidazole-2-carboxylic acid have been associated with certain hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

未来方向

Imidazoles are being deployed in a variety of applications, from traditional uses in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . Expedient methods for the synthesis of imidazoles are both highly topical and necessary . Future challenges include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles .

属性

IUPAC Name |

1,5-dimethylimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-7-5(6(9)10)8(4)2/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQAAVGLGQYLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

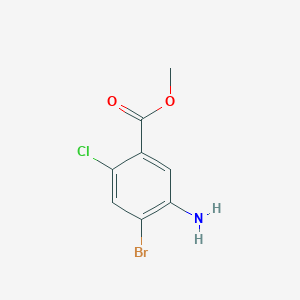

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethynyl-5,8-dioxaspiro[3.4]octane](/img/structure/B1529632.png)

![6-Bromooxazolo[5,4-b]pyridin-2-amine](/img/structure/B1529641.png)

amino}methyl)pyridin-2-amine](/img/structure/B1529644.png)